molecular formula C14H12N2S2 B6077858 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine

2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine

Cat. No. B6077858
M. Wt: 272.4 g/mol
InChI Key: PULBWHGPUMSMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various research studies. In

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the growth of various tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and antitumor properties. This makes it a useful compound for studying the mechanisms involved in these processes. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.

Future Directions

There are several future directions for research on 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine. One of the areas of interest is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of its potential applications in the treatment of various diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases. In addition, more studies are needed to explore its toxicity and safety profile to ensure its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. Its anti-inflammatory, antioxidant, and antitumor properties make it a useful compound for studying the mechanisms involved in these processes. However, more research is needed to explore its toxicity and safety profile and to develop novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been reported in various research studies. One of the most common methods involves the reaction of 4-methylthiophenol with 2-methylthio-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a palladium catalyst to obtain this compound.

Scientific Research Applications

2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c1-9-3-5-11(6-4-9)18-14-12-7-8-17-13(12)15-10(2)16-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULBWHGPUMSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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